Home > Products > Screening Compounds P103645 > Dimethylstilbestrol
Dimethylstilbestrol - 13366-36-4

Dimethylstilbestrol

Catalog Number: EVT-1188089
CAS Number: 13366-36-4
Molecular Formula: C16H16O2
Molecular Weight: 240.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dimethylstilbestrol is a stilbenoid.
Source and Classification

Dimethylstilbestrol is classified as an endocrine-disrupting chemical. It mimics the action of natural estrogens in the body, binding to estrogen receptors and influencing various biological processes. The compound is derived from phenol and is structurally related to naturally occurring estrogens, such as estradiol. Its chemical formula is C18_{18}H20_{20}O2_2, and it has a molecular weight of 268.36 g/mol.

Synthesis Analysis

The synthesis of dimethylstilbestrol typically involves a condensation reaction between two phenolic compounds: 4-methylphenol and 4-ethylphenol. The reaction can be catalyzed by acid or base, often using sulfuric acid or sodium hydroxide as catalysts.

Common Synthesis Method:

  1. Starting Materials:
    • 4-methylphenol (also known as p-cresol)
    • 4-ethylphenol
  2. Reaction Conditions:
    • Temperature: The reaction is generally conducted at elevated temperatures (around 150-200°C).
    • Time: The reaction may take several hours to complete.
  3. Mechanism:
    • The reaction proceeds via electrophilic aromatic substitution, where one of the phenolic compounds acts as a nucleophile and attacks the electrophilic carbon on the other compound, leading to the formation of a stilbene structure.

This method can yield dimethylstilbestrol with high purity when optimized for reaction time and temperature.

Molecular Structure Analysis

Dimethylstilbestrol features a unique molecular structure that contributes to its biological activity.

Key Structural Features:

  • Phenolic Rings: The compound consists of two aromatic rings (phenyl groups) connected by a double bond.
  • Substituents: The presence of two methyl groups on the stilbene backbone enhances its lipophilicity and estrogenic activity.
  • Geometric Isomerism: Dimethylstilbestrol exists in different geometric forms, with the trans-isomer being more biologically active than its cis counterpart.

Structural Data:

  • Molecular Formula: C18_{18}H20_{20}O2_2
  • Molecular Weight: 268.36 g/mol
  • Melting Point: Approximately 160-162°C
  • Solubility: Soluble in organic solvents like ethanol and acetone but poorly soluble in water.
Chemical Reactions Analysis

Dimethylstilbestrol undergoes various chemical reactions due to its reactive functional groups.

Notable Reactions:

  1. Estrogen Receptor Binding:
    • Dimethylstilbestrol binds strongly to estrogen receptors, competing with natural estrogens like estradiol.
  2. Degradation Reactions:
    • Under acidic or basic conditions, dimethylstilbestrol can undergo hydrolysis, leading to the formation of phenolic degradation products.
  3. Synthesis of Derivatives:
    • Dimethylstilbestrol can be modified to create various analogs that may exhibit different biological activities or improved pharmacokinetic properties.
Mechanism of Action

Dimethylstilbestrol exerts its effects primarily through binding to estrogen receptors, leading to transcriptional activation of estrogen-responsive genes.

Mechanistic Details:

  1. Receptor Binding:
    • Upon binding to estrogen receptors in target tissues (such as breast and uterine tissues), dimethylstilbestrol induces conformational changes that promote receptor dimerization.
  2. Gene Regulation:
    • The receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements on DNA, facilitating the transcription of genes involved in cell proliferation and differentiation.
  3. Endocrine Disruption:
    • As an endocrine disruptor, dimethylstilbestrol can interfere with normal hormonal signaling pathways, potentially leading to adverse developmental and reproductive effects.
Physical and Chemical Properties Analysis

Dimethylstilbestrol possesses several physical and chemical properties that influence its behavior in biological systems.

Key Properties:

  • Appearance: White crystalline powder.
  • Boiling Point: Approximately 360°C.
  • Density: About 1.1 g/cm³.
  • pKa Value: The pKa is around 9.5, indicating it can exist in both protonated and deprotonated forms depending on pH conditions.

These properties affect its solubility, absorption, distribution, metabolism, and excretion in biological systems.

Applications

Historically, dimethylstilbestrol was used for various medical applications but has since been largely phased out due to safety concerns.

Current Applications:

Historical Context and Medical Applications of Diethylstilbestrol

Synthesis and Early Pharmacological Development

Diethylstilbestrol was first synthesized in 1938 by Sir Edward Charles Dodds and his research team at the University of Oxford. Unlike natural estrogens derived from animal sources, this synthetic compound was created through a series of chemical reactions starting from phenol (DIET-001), progressing through intermediates including ketone (DIET-002) and ether (DIET-003), and culminating in the formation of the stilbene derivative (DIET-005) before final dealkylation yielded the active compound [2] [5]. This nonsteroidal estrogen mimicked the biological activity of endogenous estradiol but possessed distinct advantages: It demonstrated approximately three times greater potency than natural estrogens in animal assays, exhibited exceptional oral bioavailability due to resistance to hepatic metabolism, and could be manufactured at a fraction of the cost (approximately $2 per gram versus $300 for natural estrogens) [3] [7]. Significantly, as Dodds' research was publicly funded, the compound was never patented, enabling unrestricted commercial production by numerous pharmaceutical companies [2] [7]. Early toxicological studies in mice (Lacassagne, 1938; Shimkin and Grady, 1940) revealed mammary tumor induction, foreshadowing future safety concerns, though these warnings received limited attention during initial development [2].

Clinical Adoption in Obstetrics (1940–1971): Mechanisms and Rationale

The widespread clinical adoption of diethylstilbestrol in obstetrics stemmed from a confluence of theoretical endocrinology and influential clinical research. The fundamental rationale posited that spontaneous abortions frequently correlated with declining maternal estrogen levels. Consequently, pharmacological estrogen supplementation was hypothesized to maintain pregnancy by supporting placental function and preventing miscarriage [1] [5]. This theory gained substantial traction following publications by Harvard University physicians George Smith and Olive Smith in the late 1940s. Their non-randomized, uncontrolled studies reported reduced rates of miscarriage, preterm labor, and preeclampsia in women receiving high-dose diethylstilbestrol regimens, typically starting at 5 mg/day early in pregnancy and escalating to 125 mg/day by the third trimester [1] [10].

Aggressive marketing by pharmaceutical companies leveraged the Smiths' studies, positioning diethylstilbestrol as a standard preventive treatment for high-risk pregnancies despite emerging contradictory evidence. A pivotal 1953 randomized, double-blind, placebo-controlled study conducted by William Dieckmann and colleagues at the University of Chicago's Lying-In Hospital demonstrated unequivocally that diethylstilbestrol provided no protective benefit against miscarriage. Alarmingly, the data indicated a higher incidence of pregnancy loss and premature births among diethylstilbestrol-treated women compared to the placebo group [1] [2]. Despite this rigorous refutation and similar findings from Tulane University, the medical community's prescription patterns persisted. Factors contributing to this persistence included entrenched clinical practices, the persuasive influence of pharmaceutical marketing, and the Smiths' continued advocacy for diethylstilbestrol [1] [5] [7]. Consequently, an estimated 4-10 million pregnant women globally were prescribed diethylstilbestrol between 1940 and 1971 [7] [8] [10].

Table 1: Key Events in Clinical Adoption of Diethylstilbestrol in Obstetrics (1940-1971)

YearEventSignificance
1947Food and Drug Administration approves diethylstilbestrol for miscarriage preventionFormal regulatory endorsement based on existing studies
1949Smith and Smith publish influential studies supporting diethylstilbestrol efficacyProvided primary clinical justification despite methodological limitations (lack of controls/randomization)
1953Dieckmann et al. publish controlled study showing diethylstilbestrol inefficacyDemonstrated no benefit and potential harm; largely ignored in clinical practice
1950s-1971Pharmaceutical companies actively promote diethylstilbestrol for pregnancy supportSustained widespread prescribing despite evidence of lack of efficacy

Global Regulatory Shifts Post-1971: Food and Drug Administration and International Policy Responses

The identification of clear-cell adenocarcinoma (CCA), a rare vaginal cancer, in seven young women by Herbst and colleagues in 1971 triggered an immediate regulatory reassessment of diethylstilbestrol [1] [6]. This malignancy, exceptionally rare in adolescents, was epidemiologically linked to prenatal diethylstilbestrol exposure. Within months, the United States Food and Drug Administration issued an unprecedented Drug Bulletin in November 1971, formally contraindicating diethylstilbestrol use during pregnancy and mandating warning labels [1] [8] [9]. This action constituted a near-total ban for obstetric use. Regulatory responses internationally, however, demonstrated significant variability:

  • United States: The Food and Drug Administration mandate was immediate and comprehensive for pregnancy use. Subsequent regulatory actions focused on curtailing off-label use as a post-coital contraceptive (1975) and eventually restricting approved indications solely to oncology (prostate cancer treatment) by the late 1970s [1] [7] [9].
  • Europe: Regulatory action lagged. France continued to permit diethylstilbestrol prescriptions for pregnant women until 1977, Spain until 1980, Italy until 1981, and Hungary until 1983 [2] [10]. This delay exposed a substantial additional cohort to prenatal diethylstilbestrol.
  • Research Mandates: The identification of diethylstilbestrol as a transplacental carcinogen spurred long-term epidemiological initiatives. The 1992 Diethylstilbestrol Research and Education Act in the United States led to the establishment of the National Cancer Institute Diethylstilbestrol Follow-up Study, a large, ongoing cohort study tracking over 21,000 exposed individuals across three generations [8]. Similar, though often smaller, cohort studies were initiated in European countries following their respective bans [8] [10].

Table 2: Timeline of Major Regulatory Actions Against Diethylstilbestrol in Pregnancy

YearJurisdiction/AgencyAction
1971United States Food and Drug AdministrationContraindicated diethylstilbestrol in pregnancy via Drug Bulletin; mandated warning labels
1973United States Department of AgricultureBanned diethylstilbestrol use in cattle feed (effective 1980)
1977FranceBanned diethylstilbestrol use in pregnancy
1978European Economic CommunityIssued directives restricting estrogen use during pregnancy
1980SpainBanned diethylstilbestrol use in pregnancy
1981ItalyBanned diethylstilbestrol use in pregnancy
1983HungaryBanned diethylstilbestrol use in pregnancy
1985United States National Toxicology ProgramListed diethylstilbestrol as a Known Human Carcinogen in the Report on Carcinogens
1992United States CongressPassed Diethylstilbestrol Research and Education Act funding long-term cohort studies

These regulatory shifts transformed diethylstilbestrol from a widely prescribed "wonder drug" into a pivotal case study in pharmacovigilance, demonstrating the critical importance of post-marketing surveillance and the potential for delayed recognition of transgenerational toxicities [1] [6] [8]. The establishment of large cohort studies represented a significant scientific response aimed at fully elucidating the long-term public health impact of this widespread pharmacological exposure [8].

Properties

CAS Number

13366-36-4

Product Name

Dimethylstilbestrol

IUPAC Name

4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

InChI

InChI=1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+

InChI Key

XPINIPXARSNZDM-VAWYXSNFSA-N

SMILES

CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Synonyms

alpha,alpha'-dimethyl-4,4'-stilbenediol
dimethylstilbestrol
dimethylstilbestrol, (E)-isome

Canonical SMILES

CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Isomeric SMILES

C/C(=C(/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.